N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 5 and 7, a propylimidazole side chain, and a 3,4-dimethoxybenzamide moiety. The hydrochloride salt enhances solubility, a common feature in pharmaceutical candidates. These moieties are often associated with kinase inhibition, antimicrobial activity, or fluorescent probe development .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-16-12-17(2)22-19(13-16)26-24(32-22)28(10-5-9-27-11-8-25-15-27)23(29)18-6-7-20(30-3)21(14-18)31-4;/h6-8,11-15H,5,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOUJPBXOBFWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and the implications for medicinal chemistry.
Chemical Structure and Properties
The compound features several key structural components:
- Imidazole Ring : Known for its role in various biologically active molecules.
- Thiazole Moiety : Contributes to the pharmacological properties.
- Methoxy Substituents : Enhance solubility and biological activity.
Molecular Formula : C22H26ClN3O3S
Molecular Weight : 440.99 g/mol
CAS Number : 1216970-87-4
Antimicrobial Properties
Research indicates that compounds containing imidazole and thiazole rings often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Activity
The structural characteristics of this compound suggest it may interact with cancer cell pathways. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Enzyme Inhibition : The imidazole ring may act as a competitive inhibitor for certain enzymes involved in cell proliferation.
- Receptor Binding : The thiazole moiety could facilitate binding to specific receptors, altering signaling pathways critical for tumor growth.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:
- Formation of the Imidazole Ring : Utilizing appropriate precursors to construct the imidazole framework.
- Thiazole Synthesis : Employing condensation reactions to introduce the thiazole moiety.
- Final Coupling Reaction : Linking the imidazole and thiazole components with the methoxybenzamide structure.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)-N-(5-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide | Imidazole and thiazole structure | Antimicrobial |
| N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-methoxybenzamide | Variation in methyl substitution | Anticancer |
| N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide | Different dimethyl substitutions on thiazole | Antifungal |
Comparison with Similar Compounds
Key Structural Differences
The compound is structurally compared to (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride (CAS 1217198-40-7), a closely related analog. Both share:
- A 5,7-dimethylbenzo[d]thiazol-2-yl core.
- A 3-(1H-imidazol-1-yl)propyl side chain.
- Hydrochloride salt formulation for improved solubility.
Critical differences lie in the amide substituent:
- Main compound : 3,4-dimethoxybenzamide group (electron-rich due to methoxy substituents).
- Analog : (E)-3-(thiophen-2-yl)acrylamide group (sulfur-containing aromatic system with a conjugated double bond).
Molecular and Physicochemical Properties
Implications of Structural Variations
- In contrast, the thiophene acrylamide in the analog introduces sulfur-mediated hydrophobic interactions and π-stacking capabilities .
- Pharmacokinetics : The thiophene group may increase lipophilicity, improving membrane permeability but possibly reducing metabolic stability compared to the methoxy-rich main compound.
- Target Selectivity : The dimethoxybenzamide moiety could favor interactions with serine/threonine kinases, while the thiophene acrylamide might align with tyrosine kinase binding pockets due to its planar structure.
Research Findings and Limitations
- Analog Data : The analog (CAS 1217198-40-7) has a well-characterized molecular formula (C22H23ClN4OS2) and weight (459.0 g/mol), though critical data such as melting point and density remain unavailable .
- Main Compound Gaps: Limited physicochemical data for the main compound hinder direct comparisons. Further studies are required to elucidate its solubility, stability, and biological activity.
- Contradictions : Structural similarities suggest overlapping applications, but substituent differences may lead to divergent therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
